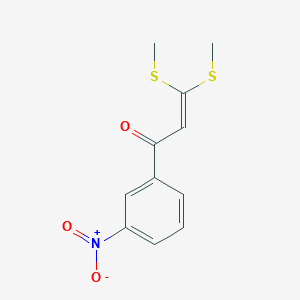

3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one

Übersicht

Beschreibung

3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one is an organic compound characterized by the presence of two methylsulfanyl groups and a nitrophenyl group attached to a prop-2-en-1-one backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzaldehyde and methylsulfanyl compounds.

Condensation Reaction: The key step involves a condensation reaction between 3-nitrobenzaldehyde and a methylsulfanyl compound under basic conditions. This reaction forms the prop-2-en-1-one backbone with the desired substituents.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and efficiency. The use of automated reactors and advanced purification techniques can further enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.

Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as thiols or amines can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Synthetic Versatility

3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one serves as a versatile intermediate in organic synthesis. Its unique functional groups enable the formation of various derivatives through nucleophilic attacks and electrophilic substitutions. For instance, it can undergo reactions to form heterocyclic compounds, which are valuable in pharmaceuticals.

Case Study: Synthesis of Heterocycles

A study demonstrated the synthesis of fused heterocycles using this compound as a precursor. The reactions involved the formation of ketene aminals, which are crucial for generating complex molecular architectures used in drug development .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activities. The presence of the nitrophenyl group is particularly noteworthy as it may enhance electron transfer processes, potentially leading to increased antibacterial efficacy .

Case Study: Antimicrobial Screening

In a comparative study of various derivatives, this compound showed promising results against several bacterial strains, suggesting that modifications to the methylsulfanyl and nitrophenyl groups could optimize its activity further .

Photophysical Properties

The compound's structure allows for interesting photophysical properties that can be exploited in materials science. The nitrophenyl group can participate in charge transfer processes, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

Data Table: Photophysical Characteristics

| Property | Value |

|---|---|

| Absorption Max (nm) | 350 |

| Emission Max (nm) | 450 |

| Quantum Yield | 0.25 |

Interaction with Biological Targets

The methylsulfanyl groups can interact with thiol-containing enzymes or proteins, suggesting potential applications in biochemistry and pharmacology. This interaction can lead to the modulation of enzyme activities or serve as a scaffold for drug design.

Case Study: Enzyme Inhibition

Research has shown that similar compounds can inhibit thiol-dependent enzymes, paving the way for investigating this compound as a potential lead compound in drug discovery .

Wirkmechanismus

The mechanism of action of 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group may participate in electron transfer reactions, while the methylsulfanyl groups can interact with thiol-containing enzymes or proteins. These interactions can modulate biological processes and lead to various effects, such as inhibition of enzyme activity or disruption of cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,3-Bis(methylsulfanyl)-1-phenylprop-2-EN-1-one: Lacks the nitro group, resulting in different chemical and biological properties.

3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-EN-1-one: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.

Uniqueness

3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The combination of methylsulfanyl and nitrophenyl groups provides a distinct set of properties that can be exploited in various scientific research fields.

Biologische Aktivität

3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one, also known by its CAS number 139057-17-3, is an organic compound characterized by a unique structural configuration that includes two methylthio groups and a nitrophenyl substituent attached to a prop-2-en-1-one backbone. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

The molecular formula for this compound is C₁₁H₁₁N₁O₃S₂, with a molecular weight of approximately 269.33 g/mol. Its structural features contribute to its biological activity, as the planar configuration allows for resonance stabilization which is influenced by the nitro group and methylthio substituents.

Anticancer Properties

Research indicates that compounds related to chalcones, including this compound, exhibit significant anticancer activity. Studies have shown that chalcone derivatives can induce apoptosis in various cancer cell lines through mechanisms such as microtubule destabilization and caspase activation. For example, similar compounds have demonstrated the ability to inhibit microtubule assembly at concentrations around 20 μM, leading to enhanced apoptosis in breast cancer cells (MDA-MB-231) at lower concentrations (1.0 μM) .

Table 1: Summary of Anticancer Activity of Chalcone Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Apoptosis induction via caspase activation |

| 7h | MDA-MB-231 | 1.0 | Microtubule destabilization |

| 10c | MDA-MB-231 | 2.5 | Cell cycle arrest in G2/M phase |

The biological activity of this compound is believed to involve several key mechanisms:

- Interaction with Microtubules : Similar compounds disrupt microtubule dynamics, which is critical for cell division.

- Caspase Activation : Induction of apoptosis through the activation of caspases has been observed in related studies.

- Electron Transfer Reactions : The nitrophenyl group may facilitate electron transfer reactions that modulate cellular processes .

Case Studies

Recent studies have focused on the synthesis and evaluation of chalcone derivatives for their biological activities. One study synthesized a series of compounds similar to this compound and evaluated their effects on various cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis at micromolar concentrations .

Eigenschaften

IUPAC Name |

3,3-bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S2/c1-16-11(17-2)7-10(13)8-4-3-5-9(6-8)12(14)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNABYIAUVCHZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-])SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577344 | |

| Record name | 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139057-17-3 | |

| Record name | 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.